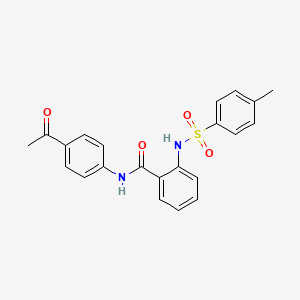

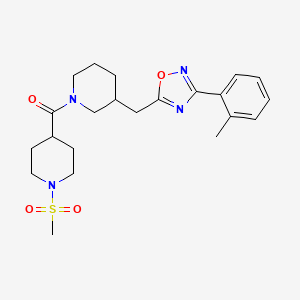

![molecular formula C19H19NO4 B2811477 N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034526-77-5](/img/structure/B2811477.png)

N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

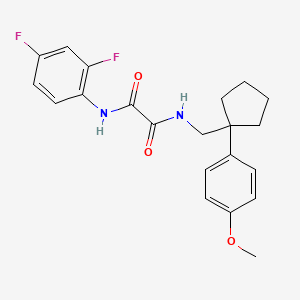

“N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C19H19NO4 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound consists of an isochroman group attached to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group . The molecular weight is 325.364 .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A study by Gabriele et al. (2006) introduced a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives using tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing significant stereoselectivity and potential for diverse chemical synthesis applications Gabriele et al., 2006.

Novel Cascade Transformations : Ukhin et al. (2015) reported on the synthesis of complex benzodioxine derivatives through cascade transformations, demonstrating new pathways for chemical synthesis and potential applications in material science Ukhin et al., 2015.

Biological and Pharmaceutical Applications

Antitumor Agents : Lee et al. (1992) synthesized a series of dibenzo[1,4]dioxin-1-carboxamides, evaluating them for antitumor activity. These compounds showed promise as DNA-intercalating agents with potential applications in cancer treatment, demonstrating weak binding to DNA and exhibiting activity against various cancer models Lee et al., 1992.

Antimicrobial and Antifungal Activities : Microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines reported by Youssef et al. (2012) highlighted their valuable biological activities, with some compounds showing significant antibacterial and antifungal properties Youssef et al., 2012.

Synthesis and Evaluation of Diamides : Vartanyan et al. (2012) explored the synthesis of diamides from isochroman-1-carboxylic acids, laying the groundwork for further pharmaceutical applications and drug development Vartanyan et al., 2012.

Material Science Applications

- Microwave-Assisted Synthesis for Enhanced Reaction Rates : Raval et al. (2012) demonstrated the utility of microwave irradiation in the synthesis of thiazepine derivatives, offering a more environmentally benign procedure with improved yields and reaction rates, potentially useful in material science applications Raval et al., 2012.

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15,18H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZVXMPDJSWREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

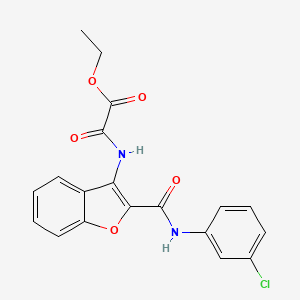

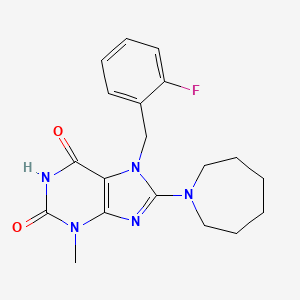

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)

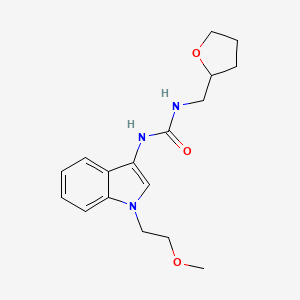

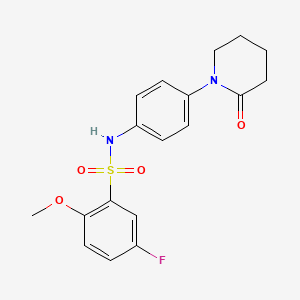

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)

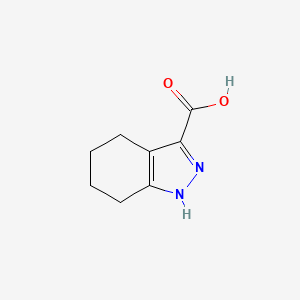

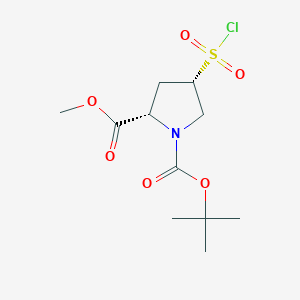

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)